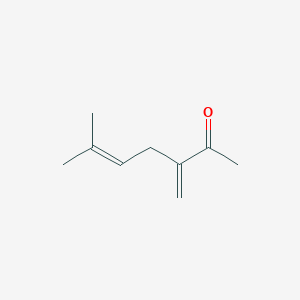

6-Methyl-3-methylidenehept-5-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

182412-80-2 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

6-methyl-3-methylidenehept-5-en-2-one |

InChI |

InChI=1S/C9H14O/c1-7(2)5-6-8(3)9(4)10/h5H,3,6H2,1-2,4H3 |

InChI Key |

WQUNIOMSDORVFI-UHFFFAOYSA-N |

SMILES |

CC(=CCC(=C)C(=O)C)C |

Canonical SMILES |

CC(=CCC(=C)C(=O)C)C |

Synonyms |

5-Hepten-2-one, 6-methyl-3-methylene- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 6-Methyl-3-methylidenehept-5-en-2-one, a compound of interest for its potential applications in organic synthesis and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust and well-precedented two-stage synthetic approach. The first stage involves the synthesis of the precursor, 6-methylhept-5-en-2-one, followed by a subsequent α-methylenation to yield the target compound.

Synthetic Strategy Overview

The proposed synthesis commences with the formation of 6-methylhept-5-en-2-one, a commercially available intermediate, which can be synthesized through various industrial methods.[1][2] Subsequently, the crucial introduction of the exocyclic methylene group at the C-3 position is achieved via an α-methylenation reaction. Two primary and effective methods for this transformation are presented: the Mannich reaction followed by Hofmann elimination, and the use of Eschenmoser's salt.

Caption: High-level overview of the proposed synthetic strategy.

Stage 1: Synthesis of 6-Methylhept-5-en-2-one

Several established industrial routes exist for the synthesis of 6-methylhept-5-en-2-one.[1] One common method involves the Carroll rearrangement of 2-methyl-3-buten-2-yl acetoacetate, which is itself derived from acetone and acetylene.[1] Another approach utilizes the reaction of isobutylene, acetone, and formaldehyde.[1] For the purpose of this guide, we will consider 6-methylhept-5-en-2-one as a readily available starting material.

Table 1: Physicochemical Properties of 6-Methylhept-5-en-2-one

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [3] |

| Molecular Weight | 126.20 g/mol | [3] |

| CAS Number | 110-93-0 | [3] |

| Boiling Point | 173-174 °C | [3] |

| Density | 0.855 g/cm³ | [3] |

| Solubility in Water | 3.02 g/L at 25°C | [2] |

Stage 2: α-Methylenation of 6-Methylhept-5-en-2-one

The introduction of the exocyclic double bond at the α-position to the carbonyl group is the key transformation to yield this compound.

Method A: Mannich Reaction and Hofmann Elimination

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), formaldehyde, and a secondary amine (such as dimethylamine) to form a β-amino ketone, known as a Mannich base.[4] This base can then undergo methylation and subsequent base-induced Hofmann elimination to generate the desired α-methylene ketone.[5]

Caption: Workflow for the Mannich reaction and subsequent elimination.

Experimental Protocol (Adapted from analogous procedures):

Step 1: Synthesis of the Mannich Base

-

To a stirred solution of 6-methylhept-5-en-2-one (1.0 eq) in a suitable solvent such as ethanol, add dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

-

Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

-

Extract the product with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich base. Purification can be achieved by column chromatography on silica gel.

Step 2: Hofmann Elimination

-

Dissolve the purified Mannich base (1.0 eq) in a solvent such as methanol or acetone.

-

Add methyl iodide (1.5 - 2.0 eq) and stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the quaternary ammonium salt) may be observed.

-

Remove the solvent under reduced pressure.

-

To the resulting quaternary ammonium salt, add a solution of sodium bicarbonate or another suitable base in water.

-

Heat the mixture to reflux for 1-3 hours to effect the elimination.

-

Cool the reaction mixture and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Method B: α-Methylenation using Eschenmoser's Salt

A more direct approach to α-methylenation involves the use of dimethyl(methylidene)ammonium iodide, commonly known as Eschenmoser's salt.[6][7] This method typically proceeds by first forming the enolate of the starting ketone, which then reacts with Eschenmoser's salt. The resulting aminomethylated product can then be eliminated in situ or in a subsequent step.

Caption: Workflow for α-methylenation using Eschenmoser's salt.

Experimental Protocol (Adapted from analogous procedures):

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of 6-methylhept-5-en-2-one (1.0 eq) in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add Eschenmoser's salt (1.2 eq) as a solid or a solution in anhydrous dimethylformamide (DMF) to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which may be the aminomethylated intermediate, can be subjected to elimination conditions as described in the Mannich reaction protocol (methylation followed by base treatment) or by heating.

-

Purify the final product by vacuum distillation or column chromatography.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for the target molecule, this compound, based on typical values for α,β-unsaturated ketones with exocyclic methylene groups.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Signals | Rationale / Reference |

| ¹H NMR | δ ~ 6.0-6.5 ppm (s, 1H, =CH₂) δ ~ 5.5-6.0 ppm (s, 1H, =CH₂) δ ~ 5.0-5.5 ppm (t, 1H, C5-H) δ ~ 2.8-3.2 ppm (d, 2H, C4-H₂) δ ~ 2.2-2.4 ppm (s, 3H, C1-H₃) δ ~ 1.7 ppm (s, 6H, C6-CH₃ and C7-H₃) | The exocyclic methylene protons are expected to be deshielded and appear as singlets. The vinyl proton at C5 will be a triplet coupled to the C4 protons. The allylic protons at C4 will be a doublet coupled to the C5 proton. The acetyl protons will be a singlet. The two methyl groups at C6 will be a singlet.[8][9][10] |

| ¹³C NMR | δ ~ 195-205 ppm (C=O) δ ~ 145-155 ppm (C3) δ ~ 130-140 ppm (C6) δ ~ 120-130 ppm (=CH₂) δ ~ 115-125 ppm (C5) δ ~ 40-50 ppm (C4) δ ~ 25-35 ppm (C1) δ ~ 20-30 ppm (C7) δ ~ 15-25 ppm (C6-CH₃) | The carbonyl carbon is significantly deshielded. The sp² carbons of the double bonds will appear in the olefinic region.[11][12][13] |

| IR | ~ 1685-1666 cm⁻¹ (C=O stretch, conjugated) ~ 1640-1620 cm⁻¹ (C=C stretch) ~ 3080 cm⁻¹ (=C-H stretch) ~ 890 cm⁻¹ (=CH₂ bend out-of-plane) | Conjugation lowers the C=O stretching frequency compared to a saturated ketone (~1715 cm⁻¹).[14][15][16] |

| Mass Spec. | M⁺ peak at m/z = 138. Fragmentation patterns may include loss of CH₃ (m/z = 123), CO (m/z = 110), and C₃H₇ (m/z = 95) via McLafferty rearrangement. | The molecular ion peak corresponds to the molecular weight of C₉H₁₄O. Fragmentation of α,β-unsaturated ketones often involves characteristic losses.[17][18][19] |

Conclusion

References

- 1. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Methylenation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methylhept-5-en-2-one: A Surrogate for the Uncharacterized 6-Methyl-3-methylidenehept-5-en-2-one

Disclaimer: The compound "6-Methyl-3-methylidenehept-5-en-2-one" is not found in established chemical databases and lacks published experimental data. This guide will instead provide a comprehensive technical overview of the structurally similar and well-characterized compound, 6-Methylhept-5-en-2-one , also known as Sulcatone. This information is intended for researchers, scientists, and drug development professionals.

Introduction to 6-Methylhept-5-en-2-one

6-Methylhept-5-en-2-one (CAS No. 110-93-0) is a naturally occurring organic compound and a significant intermediate in the synthesis of various fine chemicals, including vitamins and aroma compounds.[1][2] It is a volatile oil component found in plants such as citronella, lemongrass, and palmarosa.[3][4][5] The compound is a colorless to yellowish liquid with a distinct fatty, green, and citrus-like odor.[1][2][4]

Chemical Structure and Properties

The chemical structure of 6-Methylhept-5-en-2-one is presented below, alongside the theoretical structure of the requested this compound for comparison.

Figure 1: Chemical Structures

Caption: 2D structures of 6-Methylhept-5-en-2-one and the theoretical this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methylhept-5-en-2-one is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H14O | [5] |

| Molecular Weight | 126.20 g/mol | [5] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Odor | Strong, fatty, green, citrus-like | [4] |

| Boiling Point | 173 °C at 760 mmHg | [5] |

| Melting Point | -67.1 °C | [5] |

| Flash Point | 57 °C (135 °F) | [5] |

| Density | 0.855 g/mL at 25 °C | |

| Vapor Pressure | 0.99 hPa at 18.18 °C | [1] |

| Water Solubility | 3.02 g/L at 25 °C | [1] |

| Refractive Index | 1.439 at 20 °C | |

| log Kow | 2.4 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 6-Methylhept-5-en-2-one.

Table 2: Spectroscopic Data of 6-Methylhept-5-en-2-one

| Spectroscopy | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 5.07 (t, 1H), 2.46 (t, 2H), 2.25 (q, 2H), 2.13 (s, 3H), 1.68 (s, 3H), 1.62 (s, 3H) | [6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 208.48, 132.59, 122.89, 43.74, 29.83, 25.66, 22.63, 17.62 | [5] |

| IR (Gas Phase) | Major peaks (cm⁻¹): 2970, 2920, 1725 (C=O), 1450, 1360, 1160 | [7] |

| Mass Spectrum (EI) | m/z (%): 126 (M+), 111, 108, 83, 69, 58, 43 (100%) | [7] |

Synthesis of 6-Methylhept-5-en-2-one

Several industrial synthesis routes for 6-Methylhept-5-en-2-one have been developed. The primary methods start from common chemical feedstocks.

Synthesis from Acetylene and Acetone

This widely used method involves a multi-step process.

Caption: Synthesis of 6-Methylhept-5-en-2-one from Acetone and Acetylene.

Experimental Protocol (Conceptual):

-

Ethynylation: Acetone is reacted with acetylene in the presence of a strong base (e.g., potassium hydroxide) to form 2-methyl-3-butyn-2-ol.[2]

-

Partial Hydrogenation: The resulting alkynol is partially hydrogenated to 2-methyl-3-buten-2-ol using a Lindlar catalyst to selectively reduce the triple bond to a double bond.[2]

-

Esterification: The allylic alcohol is then reacted with diketene or an alkyl acetoacetate to form the corresponding acetoacetic ester.[2]

-

Carroll Rearrangement: The ester undergoes a thermal decarboxylative rearrangement (Carroll rearrangement) to yield 6-methylhept-5-en-2-one.[2]

Synthesis from Isobutylene, Acetone, and Formaldehyde

An alternative industrial process utilizes these readily available starting materials.

Caption: Synthesis of 6-Methylhept-5-en-2-one from Isobutylene.

Experimental Protocol (Conceptual):

-

One-Step Synthesis: Isobutylene, acetone, and formaldehyde are reacted at high temperature (e.g., 250°C) and pressure (e.g., 30 MPa) to produce α-methylheptenone.[2]

-

Isomerization: The α-isomer is then heated in the presence of a palladium and carbonyl iron catalyst to isomerize it to the desired β-isomer, 6-methylhept-5-en-2-one.[2]

Biological Activity and Applications

6-Methylhept-5-en-2-one is a versatile compound with applications in various fields.

Use as a Chemical Intermediate

The primary use of 6-methylhept-5-en-2-one is as an intermediate in the chemical industry.[1] It is a key building block for the synthesis of:

-

Vitamins: Vitamin A and Vitamin E.[2]

-

Aroma Chemicals: Linalool, citral, and pseudoionone, which are widely used in the flavor and fragrance industry.[2]

Flavor and Fragrance

Due to its pleasant citrus-like aroma, it is used as a flavoring agent in food products and as a fragrance component in cosmetics and cleaning agents.[1][3]

Biological Roles

-

Pheromone: It acts as an alarm pheromone in some insect species.[5]

-

Mosquito Attractant: It is known to be an attractant for certain mosquito species, such as Aedes aegypti.[8]

-

Antimicrobial Activity: Studies have shown that it exhibits antibacterial activity against a range of bacteria, although its antifungal activity is limited.[3][5]

Safety and Toxicology

6-Methylhept-5-en-2-one is considered to be of low acute toxicity. However, it can be a mild skin and eye irritant.[1] A subchronic oral toxicity study in rats indicated potential testicular toxicity at high doses (1,000 mg/kg bw/day).[1] It is readily biodegradable and is not expected to bioaccumulate.[1]

Conclusion

While information on "this compound" is unavailable, the structurally related compound, 6-Methylhept-5-en-2-one, is a well-documented and industrially significant chemical. Its synthesis from common starting materials and its role as a precursor to vitamins and fragrances highlight its importance. The data presented in this guide provides a comprehensive overview for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 3. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 4. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]

- 5. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methyl-5-hepten-2-one(110-93-0) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Hepten-2-one, 6-methyl- [webbook.nist.gov]

- 8. Sulcatone - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 6-Methyl-3-methylidenehept-5-en-2-one: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the spectroscopic data and analytical methodologies for a C₈H₁₄O ketone.

Spectroscopic Data for 6-Methyl-5-hepten-2-one

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Methyl-5-hepten-2-one.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data [1][2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.07 | t (triplet) | 1H | CH =C(CH₃)₂ |

| ~2.46 | t (triplet) | 2H | CH₂ -C=O |

| ~2.25 | q (quartet) | 2H | CH₂ -CH= |

| ~2.13 | s (singlet) | 3H | CH₃ -C=O |

| ~1.68 | s (singlet) | 3H | =C(CH₃ )₂ (trans) |

| ~1.62 | s (singlet) | 3H | =C(CH₃ )₂ (cis) |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (ppm) | Carbon Assignment |

| 208.48 | C =O (Ketone) |

| 132.59 | =C (CH₃)₂ |

| 122.89 | C H= |

| 43.74 | C H₂-C=O |

| 29.83 | C H₃-C=O |

| 25.66 | =C(C H₃)₂ (trans) |

| 22.63 | C H₂-CH= |

| 17.62 | =C(C H₃)₂ (cis) |

| Solvent: CDCl₃, Frequency: 25.16 MHz |

Infrared (IR) Spectroscopy Data[3][4]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1375 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS) Data[1][5]

| m/z | Relative Intensity | Fragmentation Assignment |

| 126 | ~10% | [M]⁺ (Molecular Ion) |

| 111 | ~20% | [M - CH₃]⁺ |

| 83 | ~40% | [M - C₂H₃O]⁺ (McLafferty rearrangement) |

| 69 | ~30% | [C₅H₉]⁺ |

| 43 | 100% | [CH₃CO]⁺ (Base Peak) |

| Ionization Method: Electron Ionization (EI) |

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample (e.g., 6-Methyl-5-hepten-2-one) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean 5 mm NMR tube. Ensure the solution is homogeneous. For quantitative analysis, a known amount of an internal standard may be added.[3]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool or a Kimwipe directly into the NMR tube.[4]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed (homogenized) to achieve high resolution and sharp peaks.[5]

-

Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, number of scans (e.g., 8-16), and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is common to simplify the spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time are required compared to ¹H NMR.[4]

-

-

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: As 6-Methyl-5-hepten-2-one is a liquid, the spectrum can be run "neat" (undiluted).[6] Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Creating the Film: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6][7]

-

Instrument Setup: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty instrument (or with clean salt plates) to be subtracted from the sample spectrum.

-

Sample Scan: Acquire the IR spectrum of the sample. The typical range is 4000 cm⁻¹ to 600 cm⁻¹.[8]

-

Cleaning: After analysis, clean the salt plates with a dry solvent like acetone and return them to a desiccator to prevent moisture damage.[7]

Mass Spectrometry Protocol (GC-MS for Volatile Compounds)

-

Sample Preparation: Dilute the volatile liquid sample in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).

-

GC-MS System: The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[9]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.[9][10]

-

Ionization: As components elute from the GC column, they enter the MS ion source. For volatile organic compounds, Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecules to create positively charged ions (including the molecular ion and various fragment ions).[10]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of ions at each m/z, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown organic compound.

Caption: Workflow for organic compound identification using spectroscopy.

References

- 1. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-5-hepten-2-one(110-93-0) 1H NMR spectrum [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. webassign.net [webassign.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ursinus.edu [ursinus.edu]

- 9. Volatile compounds analysis [bio-protocol.org]

- 10. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]

An In-depth Technical Guide on the Core of 6-Methyl-3-methylidenehept-5-en-2-one: Addressing a Scientific Enigma

A comprehensive investigation into the natural sources and isolation of 6-Methyl-3-methylidenehept-5-en-2-one reveals a significant gap in current scientific literature. Extensive searches of chemical databases, including PubChem and the Chemical Abstracts Service (CAS), and a thorough review of published research have yielded no direct information on the natural occurrence or established isolation protocols for this specific molecule. The compound appears to be either a novel, yet-to-be-discovered natural product, a synthetic molecule not found in nature, or a substance of such rarity that it has not been documented in publicly accessible scientific records.

This guide will, therefore, address the available scientific knowledge on a closely related and well-documented structural isomer, 6-methylhept-5-en-2-one . This compound shares a similar carbon skeleton and is a known constituent of various natural sources. Understanding its origins and purification may provide valuable insights for researchers investigating related molecular structures.

The Prevalent Isomer: 6-Methylhept-5-en-2-one

6-Methylhept-5-en-2-one is a naturally occurring ketone found in a variety of plants, where it contributes to their characteristic aroma. It is a volatile organic compound emitted by several plant species and is also found in some fruits and herbs.

Natural Sources of 6-Methylhept-5-en-2-one

Quantitative data on the presence of 6-methylhept-5-en-2-one in various natural sources is summarized in the table below. These values can vary significantly based on factors such as the plant's geographical origin, harvest time, and the specific extraction method employed.

| Natural Source | Plant Part | Reported Concentration/Presence |

| Birch (Betula sp.) | - | Emitted as a biogenic volatile organic compound |

| Various Herbs | - | Component of essential oils |

| Apricots | Fruit | Identified as a volatile component |

| Apples | Fruit | Identified as a volatile component |

| Nectarines | Fruit | Identified as a volatile component |

Experimental Protocols for the Isolation of 6-Methylhept-5-en-2-one

The isolation of 6-methylhept-5-en-2-one from its natural sources typically involves the extraction of essential oils or volatile compounds, followed by chromatographic separation to purify the target molecule. The general workflow for this process is outlined below.

General Isolation Workflow

Figure 1: A generalized workflow for the isolation and identification of 6-methylhept-5-en-2-one from natural sources.

Key Experimental Methodologies

1. Extraction of Essential Oils:

-

Steam Distillation: This is a common method for extracting volatile compounds from plant material. It involves passing steam through the plant material, which vaporizes the volatile compounds. The steam and vaporized compounds are then condensed, and the essential oil is separated from the water.

-

Solvent Extraction: This method uses a solvent, such as hexane or ethanol, to dissolve the essential oil from the plant material. The solvent is then evaporated to leave behind the concentrated extract.

-

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the solvent. SFE is known for its ability to extract compounds with high purity and without the use of harsh organic solvents.

2. Chromatographic Separation:

-

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. The crude extract is vaporized and passed through a long column. Different compounds travel through the column at different rates, allowing for their separation.

-

Column Chromatography: This method involves packing a column with a solid adsorbent material (the stationary phase). The crude extract is applied to the top of the column and a solvent (the mobile phase) is passed through it. The compounds in the extract move down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.

3. Identification and Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized and their mass-to-charge ratio is measured, allowing for their identification by comparison to spectral libraries.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule, including the connectivity of atoms and their spatial arrangement. It is a crucial tool for the unambiguous identification of isolated compounds.

Conclusion

While the requested compound, this compound, remains elusive in the context of natural products chemistry, the study of its isomer, 6-methylhept-5-en-2-one, offers a solid foundation for understanding the isolation and characterization of similar ketones from natural sources. The methodologies described in this guide are standard practices in phytochemistry and can be adapted for the exploration of novel compounds. Future research, potentially involving targeted phytochemical screening of a wider range of plant species or the investigation of biosynthetic pathways, may yet reveal the natural existence of this compound. Until such discoveries are made, the scientific community's knowledge is limited to its synthetic possibilities and the well-established chemistry of its structural relatives.

A Technical Guide to the Putative Biosynthetic Pathway of 6-Methyl-3-methylidenehept-5-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3-methylidenehept-5-en-2-one is an irregular monoterpenoid whose biosynthetic pathway has not yet been fully elucidated. This technical guide outlines a putative biosynthetic pathway, drawing upon established principles of terpenoid biochemistry. The proposed pathway commences with the universal monoterpene precursor, geranyl pyrophosphate (GPP), and proceeds through a series of enzymatic transformations including the action of a terpene synthase (TPS), a cytochrome P450 monooxygenase (CYP450), and an alcohol dehydrogenase (ADH). This document provides a detailed, albeit hypothetical, framework intended to guide future research into the natural synthesis of this compound. All quantitative data for analogous enzymatic reactions are presented in structured tables, and detailed experimental protocols for enzyme characterization are provided.

Introduction

Monoterpenes are a diverse class of C10 isoprenoids synthesized from two isoprene units.[1] They can be linear (acyclic) or cyclic and may undergo further modifications to form monoterpenoids.[1] The biosynthesis of all monoterpenes originates from geranyl pyrophosphate (GPP), which is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2][3] While the biosynthesis of many regular monoterpenes is well-understood, the pathways leading to irregular monoterpenes—those that do not follow the typical head-to-tail linkage of isoprene units or exhibit unusual skeletal arrangements—are less characterized.[4][5] this compound represents such an irregular structure, and this guide proposes a scientifically plausible pathway for its formation.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade starting from GPP.

Caption: Proposed biosynthetic pathway of this compound.

Step 1: Formation of an Acyclic Monoterpene Alcohol

The pathway is initiated by the conversion of GPP to an acyclic monoterpene alcohol, such as linalool, catalyzed by a specific terpene synthase (TPS) . Linalool synthases are known to produce linalool from GPP.[6]

Step 2: Hydroxylation

The acyclic monoterpene alcohol intermediate then undergoes hydroxylation at the C2 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . These enzymes are well-known for their role in the functionalization of terpene skeletons.[7][8][9]

Step 3: Oxidation and Isomerization/Dehydration

The hydroxylated intermediate is then oxidized to a ketone at the C2 position by an alcohol dehydrogenase (ADH) .[10][11][12] The final step to form the methylidene group at C3 could involve an isomerization or a dehydration reaction, potentially catalyzed by an isomerase or a dehydratase, to yield this compound.

Quantitative Data from Analogous Enzymes

Direct kinetic data for the enzymes in the proposed pathway for this compound are not available. However, data from homologous enzymes acting on similar substrates provide valuable insights.

Table 1: Kinetic Parameters of Selected Terpene Synthases

| Enzyme | Substrate | Major Product(s) | Km (µM) | kcat (s-1) | Reference |

| Mentha spicata Limonene Synthase | GPP | (-)-Limonene, (-)-α-Pinene, (-)-β-Pinene | 4.5 ± 1.0 | 0.018 ± 0.001 | [13] |

| Roseiflexus castenholzii Sesquiterpene Synthase | FPP | τ-Muurolol | 16.3 ± 4.0 | 0.083 ± 0.006 | [13] |

| Lavandula x intermedia Lavandulyl Diphosphate Synthase | DMAPP | Lavandulyl diphosphate | 208 ± 12 | 0.1 | [5] |

Table 2: Substrate Specificity of Selected Geraniol Dehydrogenases

| Enzyme Source | Substrate | Relative Activity (%) | Reference |

| Polygonum minus Geraniol-DH I | Geraniol | 100 | [11] |

| Nerol | 85 | [11] | |

| Citronellol | 30 | [11] | |

| Polygonum minus Geraniol-DH II | Geraniol | 100 | [11] |

| Nerol | 90 | [11] | |

| Citronellol | 45 | [11] |

Experimental Protocols

The following are detailed methodologies for the key experiments required to identify and characterize the enzymes of the proposed biosynthetic pathway.

Terpene Synthase (TPS) Activity Assay

This protocol is adapted for the characterization of a putative TPS involved in the first step of the proposed pathway.

Objective: To determine the enzymatic activity and product profile of a candidate TPS.

Materials:

-

HEPES buffer (25 mM, pH 7.4)

-

Geranyl pyrophosphate (GPP) substrate (2 mM)

-

MgCl2 (15 mM)

-

Dithiothreitol (DTT) (5 mM)

-

Purified candidate TPS enzyme (40-50 µg)

-

Solid Phase Microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Hexane with an internal standard (e.g., tetradecane)

Procedure:

-

Prepare a reaction mixture containing 25 mM HEPES buffer (pH 7.4), 15 mM MgCl2, and 5 mM DTT.

-

Add 40-50 µg of the purified candidate TPS protein to the mixture.

-

Initiate the reaction by adding 2 mM GPP to a final volume of 100 µl.

-

Incubate the reaction mixture at 30°C for 1 hour in a sealed GC vial.

-

During incubation, expose an SPME fiber to the headspace of the vial to absorb the volatile products.[3][14]

-

Alternatively, for quantitative analysis, stop the reaction by adding 50 µl of hexane containing an internal standard and vortex vigorously.

-

Analyze the collected volatiles by injecting the SPME fiber or 2 µl of the hexane extract into a GC-MS system.

-

Identify the products by comparing their mass spectra and retention times with authentic standards.

-

For kinetic analysis, perform the assay at various substrate concentrations and for a shorter incubation time (e.g., 20 minutes) to ensure initial velocity conditions.[14]

Cytochrome P450 Monooxygenase (CYP450) Activity Assay

This protocol outlines a method to test the hydroxylation activity of a candidate CYP450.

Objective: To determine if a candidate CYP450 can hydroxylate the acyclic monoterpene alcohol intermediate.

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Candidate CYP450 enzyme

-

Cytochrome P450 reductase (CPR)

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acyclic monoterpene alcohol substrate (e.g., linalool)

-

Ethyl acetate for extraction

-

GC-MS or LC-MS system

Procedure:

-

Prepare a reaction mixture containing the potassium phosphate buffer, the candidate CYP450, CPR, and the NADPH regeneration system.

-

Pre-incubate the mixture at a suitable temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the acyclic monoterpene alcohol substrate.

-

Incubate the reaction for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortex to extract the products.

-

Centrifuge to separate the phases and collect the organic layer.

-

Analyze the extracted products by GC-MS or LC-MS to identify hydroxylated derivatives.

Mandatory Visualizations

Experimental Workflow for Enzyme Identification and Characterization

Caption: General workflow for identifying and characterizing candidate enzymes.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust hypothetical framework for future research. While direct evidence is currently lacking, the individual enzymatic steps are well-precedented in the broader context of terpenoid biosynthesis. The provided experimental protocols and data from analogous systems offer a clear roadmap for researchers to investigate and ultimately elucidate the true biosynthetic route to this intriguing irregular monoterpenoid. The identification and characterization of the enzymes involved will not only enhance our fundamental understanding of plant specialized metabolism but could also open avenues for the biotechnological production of this and other valuable natural products.

References

- 1. Monoterpene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. TPS enzyme assays [bio-protocol.org]

- 4. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Engineering of the Native Monoterpene Pathway in Spearmint for Production of Heterologous Monoterpenes Reveals Complex Metabolism and Pathway Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]

- 13. Characterization of the first naturally thermostable terpene synthases and development of strategies to improve thermostability in this family of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 6-Methyl-3-methylidenehept-5-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylhept-5-en-2-one, also known by synonyms such as Sulcatone and Methylheptenone, is an organic compound with the chemical formula C8H14O.[1][2][3][4] It is a naturally occurring ketone found in a variety of plants, including citronella, lemongrass, and palmarosa.[5][6] This compound is a significant component of the aroma of many fruits and is also known to act as an alarm pheromone.[2][7] Industrially, it serves as a crucial intermediate in the synthesis of a range of fine chemicals, including vitamins and aroma compounds.[1][8] This guide provides a comprehensive overview of the physical and chemical characteristics of 6-Methylhept-5-en-2-one, along with detailed experimental protocols.

Chemical and Physical Properties

6-Methylhept-5-en-2-one is a colorless to pale yellow liquid with a characteristic strong, fatty, green, and citrus-like odor.[1][2][5] It is miscible with alcohols and ethers but has low solubility in water.[5][8]

Table 1: Physical and Chemical Properties of 6-Methylhept-5-en-2-one

| Property | Value | Reference |

| IUPAC Name | 6-methylhept-5-en-2-one | [1][2][3][4] |

| CAS Number | 110-93-0 | [1][3][4] |

| Molecular Formula | C8H14O | [1][3][4] |

| Molecular Weight | 126.20 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][5][9] |

| Melting Point | -67.1 °C to -67.3 °C | [1][9] |

| Boiling Point | 172-174 °C at 1014 hPa | [1][4] |

| 73 °C at 18 mmHg | [10][11] | |

| Density | 0.851 g/cm³ at 20°C | [1] |

| 0.855 g/mL at 25 °C | [10][11][12] | |

| Solubility in Water | 3.02 g/L at 25°C | [1] |

| Vapor Pressure | 0.99 hPa at 18.18°C | [1] |

| 1.99 hPa at 27.99°C | [1] | |

| Refractive Index | 1.439-1.4445 at 20°C | [2][10][12] |

| Flash Point | 56 °C (closed cup) | [9][11] |

| Log Kow (Partition Coefficient) | 2.4 | [1] |

Experimental Protocols

Synthesis of 6-Methylhept-5-en-2-one

Several industrial methods are employed for the synthesis of 6-Methylhept-5-en-2-one. A common route involves the reaction of isobutylene, acetone, and formaldehyde.[7][8]

Protocol: Synthesis from Isobutylene, Acetone, and Formaldehyde [7][8]

-

Reaction Setup: The reaction is typically carried out in a high-pressure reactor.

-

Reactants: Isobutylene, acetone, and formaldehyde are used as the primary reactants.

-

Catalyst: The reaction is facilitated by a catalyst system, often composed of palladium and carbonyl iron.[7][8]

-

Initial Product Formation: The initial reaction leads to the formation of α-methylheptenone.[7][8]

-

Isomerization: The α-isomer is then isomerized to the desired β-isomer, 6-methylhept-5-en-2-one. This isomerization is a key step and is catalyzed by the palladium and carbonyl iron system.[7][8]

-

Purification: The final product is purified using standard techniques such as distillation.

Diagram: Synthesis of 6-Methylhept-5-en-2-one

Caption: Synthesis of 6-Methylhept-5-en-2-one.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of 6-Methylhept-5-en-2-one.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.

-

Sample Preparation: The sample of 6-Methylhept-5-en-2-one is typically dissolved in a volatile solvent.

-

GC Conditions: A capillary column is used for separation. The oven temperature is programmed to ramp up to allow for the separation of components based on their boiling points and interactions with the stationary phase.

-

MS Conditions: The separated components are then introduced into the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum of 6-Methylhept-5-en-2-one shows characteristic peaks that can be used for its identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing and measuring the interaction of nuclear spins when placed in a powerful magnetic field.

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are typically acquired. The chemical shifts, coupling constants, and integration of the peaks provide a complete picture of the molecular structure.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption pattern is unique to the molecule and can be used to identify functional groups.

-

Sample Preparation: The liquid sample can be analyzed directly as a thin film between salt plates (e.g., NaCl or KBr).

-

Characteristic Absorptions: The IR spectrum of 6-Methylhept-5-en-2-one will show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically around 1715 cm⁻¹. Other characteristic peaks for C-H and C=C bonds will also be present.

Biological Activity and Applications

6-Methylhept-5-en-2-one exhibits a range of biological activities. It has demonstrated antimicrobial properties against various bacteria and fungi.[6] In the field of agriculture and pest management, it is known to be an attractant for certain mosquito species.[13]

Its primary industrial application is as a key intermediate in the synthesis of various valuable compounds. It is a precursor for the production of dehydrolinalool, linalool, and citral, which are widely used in the fragrance and flavor industries.[8] Furthermore, these intermediates are essential for the synthesis of vitamins A and E.[8]

Diagram: Applications of 6-Methylhept-5-en-2-one

Caption: Key chemical syntheses from 6-Methylhept-5-en-2-one.

Safety and Handling

6-Methylhept-5-en-2-one is a flammable liquid and vapor.[9][11] It should be handled in a well-ventilated area, and sources of ignition should be avoided.[9] Protective equipment, including safety goggles and gloves, should be worn when handling the compound.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

6-Methylhept-5-en-2-one is a versatile chemical with significant industrial importance. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable building block for a wide array of products in the fragrance, flavor, and pharmaceutical industries. Further research into its biological activities may unveil new applications in areas such as agriculture and medicine.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-METHYLHEPT-5-EN-2-ONE | CAS 110-93-0 [matrix-fine-chemicals.com]

- 4. 6-Methyl-5-hepten-2-one, 98% | Fisher Scientific [fishersci.ca]

- 5. Cas 110-93-0,6-Methyl-5-hepten-2-one | lookchem [lookchem.com]

- 6. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 7. 6-Methyl-5-hepten-2-one | 409-02-9 | Benchchem [benchchem.com]

- 8. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 9. westliberty.edu [westliberty.edu]

- 10. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]

- 11. 6-Methyl-5-hepten-2-one 99 110-93-0 [sigmaaldrich.com]

- 12. chemwhat.com [chemwhat.com]

- 13. Sulcatone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers and Chirality of 6-Methyl-3-methylidenehept-5-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomerism and chirality of the molecule 6-Methyl-3-methylidenehept-5-en-2-one. Due to the limited specific literature on this compound, this document focuses on a theoretical examination of its potential stereoisomers based on its chemical structure, and outlines established experimental protocols for their synthesis, separation, and characterization.

Molecular Structure and Potential Stereoisomers

The chemical structure of this compound, as deduced from its IUPAC name, is presented below.

Figure 1: 2D Structure of this compound.

A detailed analysis of this structure reveals two key features that give rise to stereoisomerism:

-

A Chiral Center: The carbon atom at position 6 (C6) is bonded to four different groups: a hydrogen atom, a methyl group, a propen-2-yl group, and the rest of the carbon chain. This makes C6 a stereocenter, leading to the possibility of two enantiomers, (R)-6-Methyl-3-methylidenehept-5-en-2-one and (S)-6-Methyl-3-methylidenehept-5-en-2-one.

-

Geometric Isomerism: The double bond between C5 and the methyl-substituted C6 creates the potential for E/Z isomerism. The configuration depends on the relative priorities of the substituents on each carbon of the double bond.

Consequently, this compound can exist as a total of four possible stereoisomers:

-

(5E, 6R)-6-Methyl-3-methylidenehept-5-en-2-one

-

(5E, 6S)-6-Methyl-3-methylidenehept-5-en-2-one

-

(5Z, 6R)-6-Methyl-3-methylidenehept-5-en-2-one

-

(5Z, 6S)-6-Methyl-3-methylidenehept-5-en-2-one

The (5E, 6R) and (5E, 6S) isomers are a pair of enantiomers, as are the (5Z, 6R) and (5Z, 6S) isomers. The relationship between any E isomer and any Z isomer is that of diastereomers.

Physicochemical Properties of Stereoisomers

While specific experimental data for the stereoisomers of this compound are not available, general principles of stereochemistry allow for the prediction of their properties.

| Property | Enantiomers (e.g., (5E, 6R) vs. (5E, 6S)) | Diastereomers (e.g., (5E, 6R) vs. (5Z, 6R)) |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Solubility (in achiral solvents) | Identical | Different |

| Refractive Index | Identical | Different |

| Optical Rotation | Equal in magnitude, opposite in sign | Different |

| NMR Spectra (in achiral solvent) | Identical | Different |

| Chromatographic Retention (on achiral stationary phase) | Identical | Different |

| Chromatographic Retention (on chiral stationary phase) | Different | Different |

Table 1: Predicted Physicochemical Properties of the Stereoisomers of this compound.

Experimental Protocols for Stereochemical Determination

The definitive assignment of the absolute and relative stereochemistry of this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of organic molecules.

Workflow for NMR-based Stereochemical Analysis:

Figure 2: Workflow for NMR-based stereochemical analysis.

-

Distinguishing Diastereomers: The E and Z diastereomers of this compound are expected to have distinct ¹H and ¹³C NMR spectra in standard achiral solvents (e.g., CDCl₃). The nuclear Overhauser effect (NOE) can be particularly useful for determining the geometry of the C5=C6 double bond. Irradiation of the proton at C6 should result in an NOE enhancement of the proton at C4 in the Z-isomer, whereas in the E-isomer, a weaker or no NOE would be expected.

-

Resolving Enantiomers: Enantiomers have identical NMR spectra in achiral solvents. To distinguish them, a chiral environment must be introduced. This can be achieved through:

-

Chiral Derivatizing Agents (CDAs): The ketone functionality can be reacted with a chiral derivatizing agent (e.g., a chiral hydrazine) to form diastereomeric derivatives, which will exhibit separate signals in the NMR spectrum.

-

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts.

-

Chiral Lanthanide Shift Reagents: These reagents can also induce separation of enantiomeric signals.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly effective method for separating and quantifying enantiomers.

Protocol for Chiral HPLC Separation:

-

Column Selection: A chiral stationary phase (CSP) is essential. For ketones, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is suitable for this molecule due to the presence of the conjugated enone system.

-

Quantification: The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.

Logical Flow for Chiral HPLC Method Development:

Early studies and discovery of 6-Methyl-3-methylidenehept-5-en-2-one

An In-depth Technical Guide to the Early Studies and Discovery of 6-Methyl-5-hepten-2-one

Introduction

6-Methyl-5-hepten-2-one, also known as Sulcatone, is a naturally occurring unsaturated ketone found in various plants, including citronella, lemongrass, and palmarosa.[1][2] It is recognized by its characteristic powerful, fatty, green, and citrus-like odor.[2][3] This compound is a significant intermediate in the synthesis of a wide range of valuable chemicals, including vitamins, aroma compounds, and pharmaceuticals.[4][5] This technical guide provides a comprehensive overview of the early studies, physicochemical properties, synthesis methodologies, and biological activities of 6-Methyl-5-hepten-2-one, geared towards researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methyl-5-hepten-2-one is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C8H14O | [3] |

| Molecular Weight | 126.20 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [4][6] |

| Odor | Powerful, fatty, green, citrus-like | [2][3] |

| Taste | Bittersweet, reminiscent of pear | [2] |

| Boiling Point | 172-174 °C at 1014 hPa | [6] |

| Melting Point | -67.1 to -67.3 °C | [6] |

| Density | 0.851 g/cm³ at 20 °C | [6] |

| Vapor Pressure | 0.99 hPa at 18.18 °C; 1.99 hPa at 27.99 °C | [6] |

| Water Solubility | 3.02 g/L at 25 °C | [6] |

| Log Kow | 2.4 | [6] |

| Refractive Index | 1.4445 at 20 °C | [3] |

Experimental Protocols: Synthesis of 6-Methyl-5-hepten-2-one

Several synthetic routes for 6-Methyl-5-hepten-2-one have been developed, reflecting its industrial importance. The following sections detail the methodologies for the most common approaches.[4][5]

Synthesis from Acetylene and Acetone

This well-established industrial method involves a three-step sequence:

-

Ethynylation of Acetone: Acetone undergoes an ethynylation reaction with acetylene in the presence of a base catalyst to produce 2-methyl-3-butyn-2-ol.[7]

-

Partial Hydrogenation: The resulting 2-methyl-3-butyn-2-ol is partially hydrogenated using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol.

-

Carroll Rearrangement: The 2-methyl-3-buten-2-ol is then reacted with diketene or an alkyl acetoacetate (such as ethyl acetoacetate) to form an acetoacetic ester, which subsequently undergoes a Carroll rearrangement upon heating to produce 6-Methyl-5-hepten-2-one.[4][5]

Synthesis from Isobutylene, Acetone, and Formaldehyde

This process involves the synthesis of an intermediate, α-methylheptenone, which is then isomerized to the desired product.

-

Synthesis of α-Methylheptenone: Isobutylene, acetone, and formaldehyde are reacted at high temperature (e.g., 250°C) and pressure (e.g., 30 MPa) to produce α-methylheptenone.[4][7]

-

Isomerization: The α-methylheptenone is subsequently heated in the presence of a palladium and carbonyl iron catalyst to yield 6-Methyl-5-hepten-2-one.[4][7]

Synthesis from Isoprene

This route utilizes isoprene as the starting material.

-

Hydrochlorination of Isoprene: Isoprene reacts with hydrogen chloride to form isopentenyl chloride.[4][5]

-

Condensation with Acetone: The isopentenyl chloride is then condensed with acetone in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) and a strong base (e.g., NaOH solution) to yield 6-Methyl-5-hepten-2-one. A reported protocol specifies a reaction temperature of 60-61°C for 3 hours.[4]

Biological Activity and Applications

6-Methyl-5-hepten-2-one exhibits a range of biological activities, making it a compound of interest in various fields.

Antimicrobial Activity

Studies have shown that 6-Methyl-5-hepten-2-one possesses antimicrobial properties, with notable activity against certain bacteria and limited antifungal effects.[1][3] It was found to be active against a variety of bacterial species, with the exception of Bacillus subtilis and Bacillus anthracis.[3]

Pheromonal and Kairomonal Activity

This compound acts as an alarm pheromone in some insect species.[3] It is also known to be a potent attractant for certain mosquito species, such as Aedes aegypti, which are vectors for diseases like dengue fever and Zika virus.[1] This has led to research into its use in mosquito traps and control strategies.[1]

Cardiovascular Effects

Recent research has highlighted the cardiovascular effects of 6-Methyl-5-hepten-2-one. In spontaneously hypertensive rats, it has been shown to have vasorelaxant and anti-platelet aggregation effects.[8] The proposed mechanism involves the modulation of intracellular calcium, possibly through interaction with calmodulin.[8] Furthermore, it exhibited antioxidant properties and did not appear to interfere with coagulation pathways, suggesting a low risk of bleeding.[8]

Other Applications

Due to its pleasant aroma, 6-Methyl-5-hepten-2-one is utilized as a flavoring agent in food products and as a fragrance component in perfumery.[1][4] It is also a crucial intermediate for the synthesis of other important compounds, including dehydrolinalool, linalool, citral, and pseudoionone, which are precursors to vitamins A and E, and other fragrances.[1][4][5]

Conclusion

6-Methyl-5-hepten-2-one is a versatile chemical with significant industrial and biological relevance. Its early discovery and the development of efficient synthetic routes have paved the way for its widespread application. Ongoing research into its biological activities, particularly its cardiovascular effects, suggests potential for its future development in therapeutic applications. This guide provides a foundational understanding for professionals engaged in the study and application of this important compound.

References

- 1. Buy 6-Methyl-5-hepten-2-one | 110-93-0 [smolecule.com]

- 2. 6-Methyl-5-hepten-2-one | 110-93-0 [chemicalbook.com]

- 3. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. 6-Methyl-5-hepten-2-one | 409-02-9 | Benchchem [benchchem.com]

- 8. Effect of 6-methyl-5-hepten-2-one (Sulcatone) on hemostasis parameters in SHR rats: In Silico, In Vitro, and In Vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed Two-Step Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one

An application note and protocol for the laboratory synthesis of 6-Methyl-3-methylidenehept-5-en-2-one is detailed below. This protocol is designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is an α,β-unsaturated ketone containing an exocyclic double bond. This structural motif is of interest in organic synthesis and medicinal chemistry due to its potential as a Michael acceptor and its presence in some natural products. This document outlines a proposed two-step laboratory-scale synthesis for this target compound. The synthesis commences with the well-established compound 6-methylhept-5-en-2-one, which serves as a key intermediate. The crucial α-methylenation is proposed to be achieved via a Mannich reaction followed by thermal elimination. This protocol provides a detailed methodology, including reagent quantities, reaction conditions, and purification procedures.

Overall Reaction Scheme:

-

Step 1: Synthesis of 6-Methylhept-5-en-2-one (Intermediate 1) This protocol will assume 6-methylhept-5-en-2-one is available as a starting material, as it is commercially available and its synthesis is well-documented in chemical literature.[1][2]

-

Step 2: Synthesis of this compound (Target Compound) This step involves the α-methylenation of 6-methylhept-5-en-2-one.

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Reagents:

-

6-Methylhept-5-en-2-one (Starting Material)

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Protocol for the Synthesis of this compound

This protocol is based on the general procedure for the α-methylenation of ketones via the Mannich reaction.

Step 1: Formation of the Mannich Base (3-(Dimethylaminomethyl)-6-methylhept-5-en-2-one hydrochloride)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-methylhept-5-en-2-one (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

-

Add absolute ethanol as the solvent.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting crude product is the hydrochloride salt of the Mannich base. This can be used directly in the next step or purified further.

Step 2: Elimination to form this compound

-

The crude Mannich base hydrochloride from the previous step is subjected to thermal elimination. This can often be achieved by heating the crude product under vacuum.

-

Alternatively, the crude Mannich base can be dissolved in a suitable solvent (e.g., toluene) and refluxed for 2-4 hours to induce elimination.

-

After elimination is complete (monitored by TLC), cool the reaction mixture.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods:

-

¹H NMR: Expect signals corresponding to the vinyl protons of the methylidene group, the protons of the internal double bond, the methyl groups, and the methylene protons.

-

¹³C NMR: Expect signals for the carbonyl carbon, the carbons of the two double bonds, and the aliphatic carbons.

-

FT-IR: Expect a strong absorption band for the α,β-unsaturated ketone carbonyl group (around 1680-1700 cm⁻¹) and C=C stretching frequencies.

-

Mass Spectrometry: To confirm the molecular weight of the target compound.

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis of this compound. The yields are hypothetical and based on typical yields for similar reactions reported in the literature.

| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | 6-Methylhept-5-en-2-one | 1.0 | 126.20 | (User Defined) | Ethanol | 80-90 | 4-6 | - |

| 1 | Dimethylamine HCl | 1.2 | 81.54 | (Calculated) | ||||

| 1 | Paraformaldehyde | 1.5 | 30.03 | (Calculated) | ||||

| 2 | Mannich Base (crude) | 1.0 | - | (From Step 1) | Toluene (optional) | 110 | 2-4 | 60-70 |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 6-Methyl-3-methylidenehept-5-en-2-one in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3-methylidenehept-5-en-2-one is a novel ketone with potential significance in various biological processes. Accurate quantification of this volatile organic compound (VOC) in biological matrices such as plasma, urine, and exhaled breath condensate is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker. These application notes provide a comprehensive overview of the recommended protocols for the extraction, separation, and quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties (Hypothetical)

| Property | Value | Source |

| Molecular Formula | C9H14O | - |

| Molecular Weight | 138.21 g/mol | - |

| Boiling Point | Estimated 180-200 °C | - |

| Vapor Pressure | Moderate to High | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents | - |

Experimental Protocols

Protocol 1: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the analysis of volatile compounds like this compound in urine and plasma.

1. Sample Preparation:

-

Thaw frozen biological samples (urine or plasma) to room temperature.

-

For urine samples, centrifuge at 2000 x g for 10 minutes to remove particulate matter.

-

In a 20 mL headspace vial, combine 5 mL of the biological sample (urine supernatant or plasma) with 1.5 g of NaCl (to increase the ionic strength and promote volatilization).[1]

-

For enhanced recovery of acidic or basic analytes, the sample pH can be adjusted. However, for a neutral ketone, this may not be necessary.[2]

-

Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Procedure:

-

Place the sealed vial in a heating block or autosampler incubator set at 60°C.

-

Equilibrate the sample for 15 minutes to allow the analyte to partition into the headspace.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the volatile analytes.[2]

3. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

-

Monitor characteristic ions for this compound (hypothetical m/z: 138, 123, 95, 67). A full scan mode (m/z 40-300) should be used during method development to identify the fragmentation pattern.

-

4. Quantification:

-

Prepare a calibration curve using a certified standard of this compound spiked into a blank biological matrix.

-

Use an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to correct for matrix effects and variations in extraction efficiency.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This protocol is suitable for less volatile ketone metabolites or when higher sensitivity and specificity are required. Derivatization is often necessary to improve the ionization efficiency of carbonyl compounds in electrospray ionization (ESI).[3][4]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

2. Derivatization:

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of a derivatizing agent solution. A common derivatizing agent for ketones is 2,4-Dinitrophenylhydrazine (DNPH) or Girard's reagent T.[5]

-

Incubate the mixture at 60°C for 30 minutes.

-

After incubation, add 50 µL of the initial mobile phase to the sample.

3. LC-MS/MS Analysis:

-

LC System:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Develop specific precursor-to-product ion transitions for the derivatized this compound and the internal standard. This will require initial experiments using a pure standard.

-

4. Quantification:

-

Construct a calibration curve by spiking known concentrations of the standard into a blank biological matrix and subjecting it to the same sample preparation and derivatization procedure.

-

The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.[6]

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Biological Samples

| Sample ID | Matrix | Concentration (ng/mL) ± SD (n=3) | Method |

| Control_01 | Urine | Not Detected | GC-MS |

| Control_02 | Plasma | Not Detected | LC-MS/MS |

| Treated_01 | Urine | 15.2 ± 1.8 | GC-MS |

| Treated_02 | Urine | 21.5 ± 2.5 | GC-MS |

| Treated_03 | Plasma | 5.8 ± 0.7 | LC-MS/MS |

| Treated_04 | Plasma | 8.1 ± 1.0 | LC-MS/MS |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical metabolic pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Applications of 6-Methyl-3-methylidenehept-5-en-2-one in medicinal chemistry

To: Researchers, Scientists, and Drug Development Professionals

Subject: Applications of 6-Methyl-3-methylidenehept-5-en-2-one in Medicinal Chemistry

1. Introduction

This compound is a terpenoid belonging to the class of α,β-unsaturated ketones. While specific medicinal chemistry applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a conjugated enone system and a terpenoid backbone—are present in numerous biologically active natural products and synthetic compounds. This document aims to provide an overview of the potential applications of this compound in medicinal chemistry based on the known activities of related compounds, along with generalized protocols for assessing its biological potential.

The α,β-unsaturated ketone moiety is a well-known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins. This reactivity is often implicated in the mechanism of action of various therapeutic agents. Terpenoids, as a class, exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

2. Potential Therapeutic Applications

Based on the chemical features of this compound, several potential areas of medicinal chemistry research can be explored.

2.1. Anticancer Activity

Many natural and synthetic compounds containing the α,β-unsaturated ketone moiety exhibit cytotoxic activity against cancer cell lines. This activity is often attributed to the induction of cellular oxidative stress through the depletion of intracellular glutathione (GSH) and the inhibition of enzymes involved in redox homeostasis, such as thioredoxin reductase.

2.2. Anti-inflammatory Activity

The α,β-unsaturated ketone structure is found in several compounds known to inhibit inflammatory pathways. A key target is the transcription factor NF-κB, which plays a central role in the inflammatory response. Covalent modification of critical cysteine residues in IκB kinase (IKK) or NF-κB itself by Michael acceptors can block its activation and subsequent pro-inflammatory gene expression.

2.3. Antimicrobial Activity

Terpenoids and α,β-unsaturated ketones have been reported to possess antibacterial and antifungal properties.[1] The proposed mechanisms include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with microbial signaling pathways.

3. Experimental Protocols

The following are generalized protocols that can be adapted to investigate the potential medicinal chemistry applications of this compound.

3.1. Synthesis of this compound

-

Protocol: Aldol Condensation for Synthesis

-

Combine 6-methylhept-5-en-2-one (commercially available as an intermediate for fragrances and vitamins) with an appropriate formaldehyde equivalent (e.g., paraformaldehyde) in a suitable solvent such as methanol or ethanol.[2]

-

Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to initiate the condensation reaction.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

-

3.2. In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of this compound, a standard MTT assay can be performed.

-

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

3.3. NF-κB Reporter Assay

To investigate the anti-inflammatory potential, a reporter gene assay can be used to measure the inhibition of NF-κB activation.

-

Protocol: NF-κB Luciferase Reporter Assay

-

Transfect cells (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NF-κB response element.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-